m-PEG3-SH

PROTAC linker optimization targeted protein degradation ternary complex formation

m-PEG3-SH (CAS 31521-83-2), systematically named 2-[2-(2-methoxyethoxy)ethoxy]ethanethiol, is a monofunctional, monodisperse polyethylene glycol (PEG) linker containing exactly three ethylene oxide repeat units (n=3) terminated with a methoxy group and a reactive thiol (-SH) moiety. With a molecular formula of C₇H₁₆O₃S and a molecular weight of 180.27 g/mol, it is classified as a short-chain, single-site-reactive heterobifunctional PEG derivative.

Molecular Formula C7H16O3S
Molecular Weight 180.26
CAS No. 31521-83-2
Cat. No. B2561997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-SH
CAS31521-83-2
Molecular FormulaC7H16O3S
Molecular Weight180.26
Structural Identifiers
SMILESCOCCOCCOCCS
InChIInChI=1S/C7H16O3S/c1-8-2-3-9-4-5-10-6-7-11/h11H,2-7H2,1H3
InChIKeyDMFFSDWRRLCKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG3-SH (CAS 31521-83-2) Procurement Data Sheet: Properties, Specifications, and Comparator Context for Scientific Sourcing


m-PEG3-SH (CAS 31521-83-2), systematically named 2-[2-(2-methoxyethoxy)ethoxy]ethanethiol, is a monofunctional, monodisperse polyethylene glycol (PEG) linker containing exactly three ethylene oxide repeat units (n=3) terminated with a methoxy group and a reactive thiol (-SH) moiety . With a molecular formula of C₇H₁₆O₃S and a molecular weight of 180.27 g/mol, it is classified as a short-chain, single-site-reactive heterobifunctional PEG derivative [1]. Commercial specifications typically include purity levels of ≥95% to ≥98% as determined by HPLC, with the compound supplied as a colorless to pale yellow liquid (density ~1.017 g/cm³) [2]. Its defining feature is the combination of a PEG3 spacer—which imparts water solubility and flexibility while minimizing steric hindrance—with a terminal thiol group that enables highly selective conjugation to maleimide-activated surfaces, gold nanoparticles (via Au–S bond formation), and other thiol-reactive substrates .

Why Substituting m-PEG3-SH with Other PEG-Thiols Introduces Experimental Risk: A Technical Advisory for Buyers


Generic substitution among PEG-thiol linkers is technically unsound because three critical parameters govern functional performance: PEG chain length (number of ethylene oxide units), end-group chemistry (methoxy-capped versus bifunctional), and physicochemical properties (logP, solubility, steric profile). Substituting m-PEG3-SH with a PEG2 analog reduces linker length by approximately 3.5–4 Å per missing ethylene oxide unit, which can alter the spatial orientation of conjugated ligands in PROTAC applications and directly impact ternary complex formation and degradation efficiency [1]. Substituting with a bifunctional thiol-PEG-thiol (e.g., HS-PEG3-SH) introduces an additional reactive site that may cause undesired crosslinking or oligomerization, whereas m-PEG3-SH's methoxy capping restricts reactivity to a single thiol site . Substituting with longer PEG linkers (PEG4–PEG12) increases molecular weight and hydrodynamic radius, potentially impeding cellular permeability and altering the pharmacokinetic profile of the final conjugate—effects that have been documented in comparative PROTAC linker studies where linker length modulated degradation potency by over an order of magnitude [2][3]. Even among methoxy-PEG-thiols with identical nominal n-values, variations in purity (95% vs. 98% vs. 99%) and residual disulfide content can produce significant batch-to-batch variability in conjugation yield and reproducibility, making informed sourcing decisions essential for robust experimental outcomes .

m-PEG3-SH (31521-83-2) Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Precise Linker Length (PEG3) vs. PEG2 and PEG4 Analogs: Impact on PROTAC Ternary Complex Geometry

m-PEG3-SH contains exactly three ethylene glycol repeat units, corresponding to a chain length of approximately 1.2 nm, which places it in the optimal range for PROTAC linker design where 3–5 ethylene glycol subunits have been empirically identified as producing the most effective degradation profiles [1]. In comparative PROTAC linker studies, compounds bearing 3–5 ethylene glycol subunits with VHL ligands yielded PROTACs with IC₅₀ values in the 50–70 μM range in competitive HTRF assays, whereas subsequent optimization of linker length, rigidity, and attachment points yielded PROTACs with IC₅₀ values of 1–5 μM [1]. While these IC₅₀ values reflect full PROTAC molecule performance rather than linker activity in isolation, they underscore that linker length (3 vs. 4 vs. 5 EG units) directly modulates degradation efficiency and serves as a critical optimization parameter [2][3]. The PEG3 length of m-PEG3-SH offers a balance between the minimal spacing of PEG2 (shorter, may restrict conformational flexibility) and the extended reach of PEG4 (longer, may reduce cellular permeability or introduce unnecessary conformational entropy) .

PROTAC linker optimization targeted protein degradation ternary complex formation

Methoxy-Capped Monofunctional Reactivity vs. Bifunctional Dithiol Linkers: Prevention of Unwanted Crosslinking

m-PEG3-SH features a methoxy (-OCH₃) cap at one terminus and a single reactive thiol (-SH) group at the other, enabling exclusively monofunctional conjugation chemistry . In contrast, bifunctional dithiol linkers such as HS-PEG3-SH (bis-PEG3-thiol) and HS-PEG4-SH contain two reactive thiol groups that can react simultaneously with multiple substrates, leading to uncontrolled crosslinking, oligomerization, or bridging between surfaces . The methoxy capping group provides chemical inertness under standard bioconjugation conditions (pH 6.5–7.5, room temperature) and prevents undesired side reactions including self-dimerization, polymerization, and non-specific adsorption . Commercial purity specifications for m-PEG3-SH typically range from 95.84% to ≥98%, with the primary impurity being the oxidized disulfide dimer which can be minimized through storage under inert atmosphere .

bioconjugation surface functionalization PEGylation site-specific labeling

Physicochemical Profile: LogP, PSA, and Density of m-PEG3-SH vs. m-PEG4-SH and HS-PEG3-CH₂CH₂NH₂

m-PEG3-SH exhibits a LogP value of 1.28780, reflecting moderate hydrophilicity imparted by the triethylene glycol chain and the thiol terminus . This value positions m-PEG3-SH as more lipophilic than longer PEG linkers (e.g., PEG4–PEG12) but significantly more hydrophilic than purely alkyl thiols, a balance that facilitates both aqueous compatibility and favorable partitioning behavior in biphasic conjugation systems . The compound's Polar Surface Area (PSA) is reported as 27.69–66.49 Ų depending on calculation methodology, with the PEG oxygen atoms contributing hydrogen-bond acceptor capacity [1]. The density of m-PEG3-SH is 1.017 g/cm³, consistent with its liquid physical state at ambient temperature and facilitating accurate volumetric handling in automated synthesis workflows [2]. In comparison, the thiol-PEG3-amine analog HS-PEG3-CH₂CH₂NH₂ (CAS 1189760-69-7) exhibits a distinct solubility profile: it is a white to off-white crystalline solid requiring DMSO for dissolution (up to 250 mg/mL with sonication), whereas m-PEG3-SH is a liquid that can be directly dissolved in aqueous buffers .

drug delivery partition coefficient aqueous solubility linker design

Au–S Bond Formation Efficiency: m-PEG3-SH in Gold Nanoparticle Functionalization

m-PEG3-SH (and its polymeric analog mPEG-SH) forms stable thiolate bonds with gold surfaces through the well-characterized Au–S chemisorption mechanism, with the thiol group displacing surface-bound citrate or CTAB ligands to create a dense PEG brush layer . In a comparative study of gold nanoparticle (AuNP) stabilization, mPEG-SH (polymeric analog) was shown to passivate AuNP surfaces via a 'mushroom' configuration, preventing aggregation upon mixing with ME, DAH, and AD ligands as evidenced by the absence of localized surface plasmon resonance (LSPR) peak shifts and well-dispersed particles in TEM imaging . For gold nanorod functionalization using thiolated PEG, optimization studies at pH 2.3 and pH 9.9 achieved average PEGylation efficiencies of 95.5% and 83.6%, respectively [1]. PEG-modified gold nanorods sustained exposure to 1.0 M NaCl without aggregation, whereas CTAB-protected gold nanorods aggregated immediately upon NaCl addition [1]. While these studies employed longer-chain mPEG-SH polymers (MW 2100–51000 g/mol), the fundamental Au–S bonding chemistry and stabilization mechanism are conserved with m-PEG3-SH, with the shorter PEG3 spacer offering reduced steric hindrance for subsequent biomolecule conjugation [2].

nanomaterial functionalization gold nanoparticles surface plasmon resonance colloidal stability

Batch-to-Batch Purity Specifications and Storage Requirements: m-PEG3-SH Commercial Grade Comparison

Commercial suppliers of m-PEG3-SH report purity specifications ranging from 95.84% to ≥98%, with the primary impurity being the oxidized disulfide dimer formed via atmospheric oxidation of the thiol group . Higher purity grades (≥98%) are recommended for applications requiring precise stoichiometric control, such as PROTAC synthesis and ADC preparation, where the presence of disulfide dimer can reduce effective thiol concentration and compromise conjugation yield . Storage conditions significantly impact thiol stability: m-PEG3-SH should be stored at -20°C under inert atmosphere (nitrogen or argon) to prevent oxidative dimerization [1]. In comparative stability studies of polymeric thiol reagents, thiol-PEG conjugates with extended hydrocarbon spacers between the PEG chain and thiol group exhibited enhanced stability under synthetic conditions compared to analogs with only a two-carbon linker [2]. m-PEG3-SH's two-carbon ethylene spacer (-CH₂CH₂SH) positions it in the standard stability class for short-chain PEG-thiols, making proper storage and handling essential for maintaining reactivity [2].

quality control procurement specifications thiol oxidation stability reagent handling

m-PEG3-SH (31521-83-2) Optimal Use Cases: Evidence-Driven Application Scenarios for Scientific Procurement


PROTAC Linker Optimization: PEG3 as the Minimal Effective Spacer for Ternary Complex Formation

m-PEG3-SH serves as a foundational building block for PROTAC synthesis where the optimal linker length falls within the 3–5 ethylene glycol subunit range [1]. The PEG3 chain provides approximately 1.2 nm of flexible spacing, sufficient to prevent steric clash between E3 ligase and target protein ligands while minimizing the conformational entropy penalty associated with longer linkers [2]. In comparative linker optimization studies, PROTACs bearing 3–5 EG subunits with VHL ligands exhibited IC₅₀ values of 50–70 μM in initial screens, with further optimization of linker parameters yielding single-digit micromolar potency [1]. Researchers developing novel PROTAC libraries should prioritize m-PEG3-SH when the target protein-E3 ligase interface requires a compact yet flexible tether, and when the synthetic route benefits from the single thiol handle for sequential conjugation chemistry [3].

Gold Nanoparticle Surface Passivation and Biomolecule Immobilization via Au–S Chemisorption

The thiol group of m-PEG3-SH spontaneously chemisorbs to gold surfaces to form stable Au–S bonds, displacing surface-bound stabilizers (citrate, CTAB) and generating a PEG brush layer that prevents nanoparticle aggregation under physiological ionic strength conditions [4]. Studies on gold nanorod PEGylation have demonstrated functionalization efficiencies up to 95.5% at optimized pH, with PEG-modified particles remaining stable in 1.0 M NaCl whereas unmodified CTAB-protected particles aggregate immediately [4]. The short PEG3 spacer of m-PEG3-SH is particularly advantageous when subsequent conjugation of large biomolecules (antibodies, enzymes, DNA) is planned, as it minimizes steric hindrance while still providing adequate surface passivation . This application scenario is ideal for researchers fabricating gold nanoparticle-based biosensors, lateral flow assays, or targeted drug delivery vehicles requiring robust colloidal stability.

Site-Specific Protein PEGylation and Antibody-Drug Conjugate (ADC) Linker Chemistry

m-PEG3-SH enables site-specific conjugation to maleimide-activated biomolecules via Michael addition at pH 6.5–7.5, forming stable thioether bonds that resist hydrolysis under physiological conditions . The monofunctional nature of m-PEG3-SH—with its methoxy-capped terminus preventing secondary reactivity—ensures stoichiometrically controlled PEGylation without the crosslinking artifacts that plague bifunctional dithiol linkers . This property is critical for ADC development where precise drug-to-antibody ratio (DAR) control directly impacts therapeutic index and regulatory compliance. The PEG3 spacer provides sufficient separation to preserve antibody binding affinity while the compact molecular footprint (MW 180.27) minimizes the risk of eliciting anti-PEG antibodies [5].

High-Throughput Bioconjugation Workflows Requiring Reproducible Stoichiometry and Automated Liquid Handling

The liquid physical state of m-PEG3-SH (density 1.017 g/cm³) facilitates accurate volumetric dispensing in automated synthesis platforms, eliminating the weighing variability and solubility challenges associated with solid PEG linkers [6]. Commercial material with ≥98% purity minimizes the need for pre-reaction reduction of disulfide impurities, enabling direct use in quantitative bioconjugation protocols where precise molar ratios are essential for reproducibility . Storage at -20°C under nitrogen preserves thiol reactivity for extended periods, supporting large-scale procurement for core facility use and multi-year research programs [7]. This scenario is particularly relevant for academic screening centers, pharmaceutical lead optimization groups, and contract research organizations performing high-volume bioconjugate synthesis with stringent quality control requirements.

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